3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide
Overview
Description
The compound 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide, also known as TFB-TBOA, is a potent inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as epilepsy, stroke, and Alzheimer's disease. In
Scientific Research Applications
3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in treating neurological disorders. The compound's ability to inhibit EAAT3, a glutamate transporter protein, has been shown to reduce excitotoxicity and improve cognitive function in animal models of epilepsy, stroke, and Alzheimer's disease. Additionally, 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has been shown to enhance the efficacy of other drugs used to treat these disorders, suggesting a potential role as an adjunct therapy.
Mechanism of Action
3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide works by inhibiting the activity of the EAAT3 protein, which is responsible for transporting glutamate, the primary excitatory neurotransmitter in the brain. By inhibiting EAAT3, 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide reduces the amount of glutamate available to activate receptors, thereby reducing excitotoxicity and improving cognitive function. The precise mechanism by which 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide interacts with EAAT3 is still under investigation.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has been shown to have a range of biochemical and physiological effects in animal models. These include reducing excitotoxicity, improving cognitive function, and enhancing the efficacy of other drugs used to treat neurological disorders. 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has also been shown to have a favorable safety profile, with no significant side effects observed in animal studies.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide has several advantages for use in lab experiments. Its potent inhibitory activity against EAAT3 makes it a useful tool for studying the role of glutamate transporters in neurological disorders. Additionally, 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide's ability to enhance the efficacy of other drugs makes it a promising candidate for use in combination therapies. However, the complex synthesis method and the need for specialized equipment and knowledge may limit its use in some labs.
Future Directions
There are several potential future directions for research involving 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation into the precise mechanism of action of 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide could help identify new targets for drug development. Finally, studies investigating the long-term safety and efficacy of 3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide in humans are needed to determine its potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
3,5-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O6/c1-26-13-3-10(4-14(8-13)27-2)16(23)21-11-5-12(22(24)25)7-15(6-11)28-9-17(18,19)20/h3-8H,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNCNXGQOGHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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